molecular formula C20H23N3O B2503015 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea CAS No. 886903-13-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B2503015
CAS No.: 886903-13-5
M. Wt: 321.424
InChI Key: XQGXZSCWAHSOEQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates a 3,4-dihydro-2H-pyrrole ring, a 4-ethylphenyl group, and a 2-methylphenyl group, all connected by a urea linkage. The urea moiety is a privileged scaffold in pharmaceutical agents, as it is capable of forming multiple hydrogen bonds with biological targets; the NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor . This robust hydrogen-bonding potential makes urea-containing compounds highly effective for interacting with enzyme active sites and protein receptors, which is crucial for modulating biochemical pathways . Compounds sharing this core N,N'-diaryl urea structure have demonstrated a wide spectrum of significant biological activities in research settings. These include, but are not limited to, potent activity as protein kinase inhibitors (targeting enzymes such as Src and p38-MAPK), anti-inflammatory agents, and antipathogenic agents against various parasites and bacteria . Furthermore, the pyrrole ring is a well-known heterocycle in biologically active molecules and natural products, enhancing the drug-like properties and research value of this compound . The specific substitution pattern featuring ethyl and methyl groups on the aromatic rings allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and steric bulk, thereby exploring its structure-activity relationships (SAR) against various biological targets. This compound is an excellent building block for developing novel therapeutic candidates in oncology, neurology, and infectious disease research. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate care and utilize it in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-16-10-12-17(13-11-16)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGXZSCWAHSOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-ethylphenyl isocyanate and 2-methylphenyl isocyanate can be reacted with the pyrrolidine derivative to form the desired urea compound.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (MW 333.43) is heavier than its methyl-substituted analog (MW 307.39) due to the ethyl group’s additional carbon atoms .
  • The methoxy-substituted analog (MW 337.41) has a slightly higher molecular weight than the target compound, attributable to the oxygen atom in the methoxy group .

The para-methyl group in may enhance lipophilicity relative to the ortho-methyl substituent in the target compound.

Functional Group Diversity :

  • The methoxy group in introduces polarity, which could influence solubility and pharmacokinetic properties, whereas the ethyl and methyl groups in the target compound prioritize hydrophobicity .

Research Findings and Limitations

  • Structural Data: Crystallographic studies of similar urea derivatives often employ programs like SHELXL for refinement, as noted in general small-molecule crystallography practices .
  • Synthetic Challenges : The synthesis of such urea derivatives typically involves coupling reactions between substituted anilines and isocyanates, but yields and purity data are absent in the provided sources .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is an organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer properties.

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.423 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound generally involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introduction of phenyl groups via nucleophilic aromatic substitution.
  • Urea Formation : Reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage .

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth:

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

These results suggest that the compound could serve as a lead candidate for developing new anticancer agents targeting specific pathways involved in tumor growth .

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity related to cancer progression.
  • Receptors : Binding to specific receptors that regulate cellular signaling pathways.
  • Ion Channels : Alteration of ion channel activity that affects cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of a series of urea derivatives, including the target compound, which demonstrated significant antiproliferative effects across multiple cancer cell lines. The study utilized the MTT colorimetric assay to assess cell viability and identified several compounds with IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF+20% vs. THF
Temperature70°CMaximizes purity
CatalystEDCI/HOBtReduces byproducts

Basic Question: What analytical techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrrolidine ring and urea linkage. Key signals include:
    • Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet for diastereotopic H).
    • Urea NH: δ 5.5–6.5 ppm (broad singlet).
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error.
  • FTIR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and pyrrolidine ring vibrations at ~1450 cm⁻¹ .

Advanced Question: How can conflicting bioactivity data across assays be resolved?

Answer:
Contradictions in enzyme inhibition or receptor binding data may arise from:

  • Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) altering compound stability.
  • Orthogonal Validation :
    • Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .
    • Quantify purity via HPLC-MS to rule out degradants (e.g., hydrolyzed urea).

Q. Table 2: Common Data Conflicts and Solutions

Conflict TypeResolution StrategyReference
IC50 variability (enzymatic vs. cellular)Validate membrane permeability via PAMPA assay
Irreproducible SAR trendsRe-synthesize analogs with ≥98% purity

Advanced Question: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • ICReDD Framework : Integrate computational reaction path searches with experimental feedback to optimize substituent effects (e.g., substituent Hammett σ values) .

Q. Table 3: Substituent Effects on Bioactivity

Substituent (R)logP IncreaseIC50 (μM)
4-Ethylphenyl+1.20.45
2-Methylphenyl+0.80.78

Advanced Question: How can reaction yield be systematically optimized?

Answer:
Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Catalyst loading, temperature, solvent ratio.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., central composite design).
  • Case Study : A 2^3 factorial design reduced reaction steps from 6 to 3 while improving yield by 35% .

Advanced Question: What are the stability challenges under physiological conditions?

Answer:

  • Hydrolysis Risk : Urea bonds degrade in acidic/alkaline conditions (pH <3 or >10).
    • Mitigation : Use prodrug strategies (e.g., tert-butyl carbamate protection).
  • Oxidative Stability : Assess via radical initiators (e.g., AIBN) in accelerated aging studies.

Advanced Question: How to prioritize analogs for preclinical testing?

Answer:

  • ADMET Profiling :
    • Cytochrome P450 inhibition (CYP3A4/2D6).
    • hERG channel binding (patch-clamp assay).
  • In Vivo PK : Microsomal half-life >30 min and bioavailability >20% in rodent models .

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